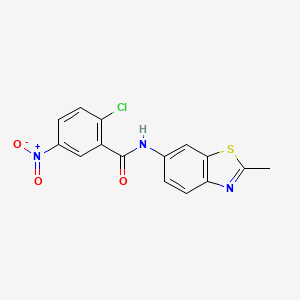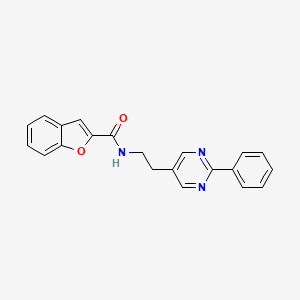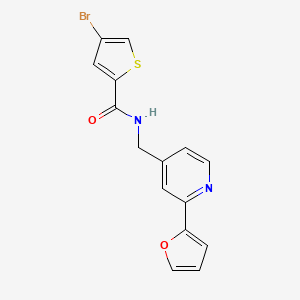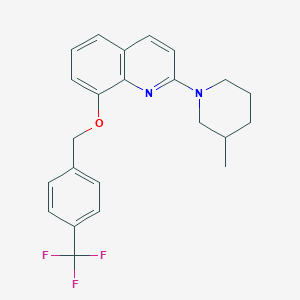![molecular formula C18H16F2N2OS B2649747 2-(4-Fluorophenyl)-1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone CAS No. 851865-33-3](/img/structure/B2649747.png)
2-(4-Fluorophenyl)-1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with similar structures often have aromatic rings, such as phenyl groups, and may contain functional groups like sulfanyl (–SH) and ketones (C=O). They may be used in various fields, including medicinal chemistry, due to their potential biological activities .
Synthesis Analysis
The synthesis of complex organic compounds typically involves multiple steps, each requiring specific reagents and conditions. Without specific literature on the synthesis of this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The compound you mentioned likely has a complex structure due to the presence of multiple functional groups and aromatic rings .Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups. For instance, the ketone group can undergo reactions like nucleophilic addition, while the sulfanyl group can participate in oxidation and substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be predicted based on its structure and functional groups. For example, the presence of polar functional groups like ketones typically increases a compound’s solubility in polar solvents .Scientific Research Applications
Synthesis Techniques and Structural Analysis
Catalyst- and Solvent-Free Synthesis : A study detailed the catalyst- and solvent-free synthesis of related fluorine-containing compounds, highlighting advancements in regioselective synthesis techniques and structural analyses through X-ray and theoretical studies (Moreno-Fuquen et al., 2019).
Spectroscopic Analysis and Molecular Docking : Research on fluorophenyl derivatives has involved detailed spectroscopic analysis, including FT-IR and NBO studies. This approach helps in understanding the molecular structure and potential biological activity, such as anti-neoplastic properties (Mary et al., 2015).
Pharmaceutical Synthesis
- Antifungal Agent Synthesis : In the pharmaceutical domain, research has focused on the synthesis of complex compounds like voriconazole, a broad-spectrum triazole antifungal agent. The synthesis involves intricate steps including diastereocontrol and stereochemistry establishment (Butters et al., 2001).
Antimicrobial and Antibacterial Applications
Antibacterial and Antifungal Agents : Studies have shown the effective synthesis of imidazole derivatives with antibacterial and antifungal properties. These compounds were tested against various bacterial and fungal organisms, highlighting their potential in antimicrobial treatments (Sawant et al., 2011).
Antimicrobial Activity of Isoxazoles : A novel series of isoxazole derivatives synthesized from fluorophenyl ethanone showed significant in vitro antimicrobial activity, underscoring the compound's potential in developing new antimicrobial agents (Kumar et al., 2019).
Anti-Cancer and Anti-HIV Research
Inhibition of HIV-1 Replication : Research has also explored the synthesis of N-arylsulfonyl-3-(2-yl-ethanone) derivatives as inhibitors of HIV-1 replication, showing promise in the field of antiviral therapies (Che et al., 2015).
Cytotoxic Evaluation in Cancer Research : Novel derivatives of the compound have been synthesized and evaluated for cytotoxicity against human carcinoma cell lines, contributing to oncological research and potential cancer treatments (Adimule et al., 2014).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2OS/c19-15-6-4-13(5-7-15)11-17(23)22-9-8-21-18(22)24-12-14-2-1-3-16(20)10-14/h1-7,10H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDLSUMFCVDFDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-allyl-N'-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}thiourea](/img/structure/B2649669.png)

![6-Methyl-5-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazol-2-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2649672.png)
![1-(2-Fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2649675.png)


![(E)-ethyl 2-(3-(4-methoxyphenyl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2649681.png)
![[1-(6-Bromo-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2649682.png)
![N-(2-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)benzamide](/img/structure/B2649684.png)


![1-(4-bromophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one](/img/structure/B2649687.png)
